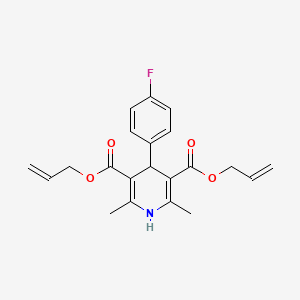![molecular formula C15H13F3N2O4S B11130186 N-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-beta-alanine](/img/structure/B11130186.png)
N-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-beta-alanine is a complex organic compound featuring a thiazole ring, a trifluoromethoxyphenyl group, and a beta-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-beta-alanine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an alpha-haloketone under acidic conditions.
Introduction of the Trifluoromethoxyphenyl Group: This step involves the nucleophilic aromatic substitution of a suitable precursor with a trifluoromethoxy group.
Coupling with Beta-Alanine: The final step involves coupling the thiazole derivative with beta-alanine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the trifluoromethoxyphenyl group.
Scientific Research Applications
Chemistry
In chemistry, N-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-beta-alanine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold in medicinal chemistry .
Medicine
In medicine, derivatives of this compound are studied for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the thiazole ring is particularly significant due to its known biological activity .
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties and stability.
Mechanism of Action
The mechanism of action of N-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-beta-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances binding affinity and specificity, while the thiazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
- N-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-glycine
- N-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-serine
Uniqueness
Compared to similar compounds, N-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-beta-alanine stands out due to the presence of the beta-alanine moiety, which can enhance its solubility and bioavailability. Additionally, the specific positioning of the trifluoromethoxy group can significantly influence its pharmacokinetic properties, making it a unique candidate for further research and development.
Properties
Molecular Formula |
C15H13F3N2O4S |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
3-[[4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C15H13F3N2O4S/c1-8-12(13(23)19-7-6-11(21)22)25-14(20-8)9-2-4-10(5-3-9)24-15(16,17)18/h2-5H,6-7H2,1H3,(H,19,23)(H,21,22) |
InChI Key |
CZRGNLCFGIDBND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-(1H-benzimidazol-2-yl)-3-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B11130111.png)
![5-{(Z)-1-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11130114.png)
![(2-imino-10-methyl-5-oxo-1-prop-2-enyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl))-N-(2-piperidylethyl)carboxamide](/img/structure/B11130132.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130140.png)
![5-(azepan-1-yl)-2-{(E)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile](/img/structure/B11130144.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B11130145.png)
![5-[(4-Methoxybenzyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11130156.png)
![Methyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11130166.png)


![7-(3-ethoxypropyl)-N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11130180.png)
![3-(3-acetyl-1H-indol-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide](/img/structure/B11130193.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130201.png)
![N-cycloheptyl-1-[(4-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11130209.png)
